N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide
Description
N'-[(1E)-[4-(Cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide is a hydrazide derivative characterized by a phenylacetohydrazide backbone substituted with a cyclohexylsulfanyl group at the 4-position and a nitro group at the 3-position of the aromatic ring (Figure 1). This compound is synthesized via a condensation reaction between 2-phenylacetohydrazide and 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde in ethanol under acidic catalysis, a method common to analogous hydrazides .
Properties
IUPAC Name |
N-[(E)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21(14-16-7-3-1-4-8-16)23-22-15-17-11-12-20(19(13-17)24(26)27)28-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2,(H,23,25)/b22-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDBKBKAESNNRF-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide, also known by its chemical identifier C21H23N3O3S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazide functional group and a nitrophenyl moiety, which are known to influence its biological activity. The molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 393.49 g/mol |
| CAS Number | 9628751 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Potential
Several studies have investigated the compound's anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it may inhibit tumor growth by interfering with angiogenesis, as indicated by reduced vascular endothelial growth factor (VEGF) levels in treated cells.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal cell function.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial potential.
-
Cancer Cell Line Research :
- In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours, highlighting its potential as an anticancer agent.
-
Inflammatory Response Assessment :
- A model of acute inflammation using lipopolysaccharide (LPS) showed that administration of the compound significantly decreased levels of inflammatory markers compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of hydrazide derivatives, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
Table 1: Structural Comparison of Selected Hydrazide Derivatives
Key Observations:
- Cyclohexylsulfanyl vs.
- Nitro Group Position : The 3-nitro group in the target compound contrasts with 4-nitro derivatives (e.g., ), where positional isomerism may alter electronic effects and steric hindrance at binding sites.
- Sulfanyl Linkers : Sulfanyl groups are common in analogs (e.g., ), facilitating thiol-disulfide exchange or metal coordination, which could be exploited in drug design.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The cyclohexyl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., hydroxy in VAC1 ).
- Metabolic Stability : Triazole-containing analogs exhibit improved stability over plain hydrazides, indicating that the target compound’s sulfanyl group might reduce susceptibility to oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
